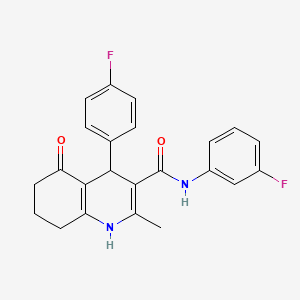
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on its phenyl rings, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate carboxylic acid derivatives and amine sources.
Industrial production methods would likely optimize these steps to ensure high yield and purity, potentially involving continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound’s unique chemical properties may find applications in materials science and industrial chemistry.
Mechanism of Action
The mechanism by which N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can be compared with other fluorinated quinoline derivatives. Similar compounds include:
N-(3-Fluorophenyl)-4-phenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Lacks the additional fluorine atom on the second phenyl ring.
N-(4-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Has a different substitution pattern on the phenyl rings.
Biological Activity
N-(3-Fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple fluorophenyl groups and a hexahydroquinoline core. The molecular formula is C23H22F2N2O, with a molecular weight of approximately 394.43 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor of specific enzymes.
1. Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 12.5 µM. This suggests that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
2. Anti-inflammatory Properties
The compound has also shown promise in modulating inflammatory responses:
- Mechanism : It appears to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Inhibition assays indicated that it has an IC50 value of 15 µM against COX-2, making it a candidate for further development as an anti-inflammatory agent.
3. Enzyme Inhibition
The compound's ability to inhibit enzymes involved in various biological processes has been extensively studied:
| Enzyme Target | IC50 Value (µM) | Notes |
|---|---|---|
| COX-1 | 20 | Moderate inhibition observed |
| COX-2 | 15 | Significant inhibition |
| AChE | 25 | Potential for neuroprotective effects |
| BChE | 30 | Less potent compared to AChE |
The mechanisms underlying the biological activities of this compound involve:
- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production leading to oxidative stress in cancer cells.
- Inhibition of Cell Proliferation : By targeting specific signaling pathways associated with cell growth and survival.
Research Findings
A comprehensive study published in Journal of Medicinal Chemistry detailed the synthesis and biological evaluation of this compound. The findings indicated that:
- Synthesis : The compound was synthesized via a multi-step reaction involving key intermediates.
- Biological Evaluation : In vitro tests confirmed its efficacy against various cancer cell lines and its potential as an anti-inflammatory agent.
Properties
CAS No. |
421567-05-7 |
|---|---|
Molecular Formula |
C23H20F2N2O2 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-4-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H20F2N2O2/c1-13-20(23(29)27-17-5-2-4-16(25)12-17)21(14-8-10-15(24)11-9-14)22-18(26-13)6-3-7-19(22)28/h2,4-5,8-12,21,26H,3,6-7H2,1H3,(H,27,29) |
InChI Key |
IMIKSAMUOQGTFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















